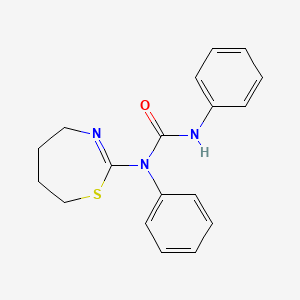

N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea

Description

Synthesis Analysis

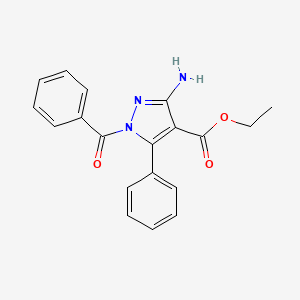

The synthesis of compounds similar to N,N'-Diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea involves reactions between specific thiadiazole derivatives and isocyanates or isothiocyanates, leading to the formation of urea derivatives. For example, the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate results in a compound with excellent fungicidal activities, showcasing the versatile nature of such syntheses (Xin-jian Song et al., 2008).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy provides detailed insights into the arrangement of atoms within a molecule. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea's structure was characterized, revealing an essentially planar urea scaffold due to the presence of intramolecular N–H···O hydrogen bond, which highlights the intricate molecular geometries these compounds can adopt (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

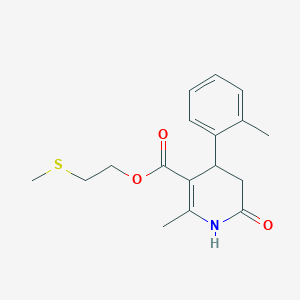

The reactivity of N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea derivatives towards various reagents can lead to a wide range of chemical transformations. Acid-catalyzed reactions, cyclocondensation, and reactions with alcohols are common pathways to modify the structure and, consequently, the properties of these compounds. For instance, the acid-catalyzed cyclocondensation of N′-aryl-α-ureidoacetals yields various products depending on the conditions employed, demonstrating the diverse reactivity of these molecules (T. P. Forrest et al., 1974).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insights into the arrangement of molecules in the solid state, affecting the material's properties and its potential applications.

Chemical Properties Analysis

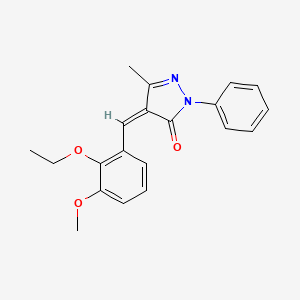

Chemical properties, including reactivity with other chemical species, stability under various conditions, and potential biological activities, are significant for the application of these compounds in fields like medicinal chemistry and agriculture. For example, the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds and their structural analysis through NMR and IR spectra contribute to the understanding of their chemical behavior and potential uses (Xue Si-jia, 2009).

Scientific Research Applications

Potential Research Applications in Biomarker Development

Studies have explored various organophosphate compounds, including flame retardants and plasticizers, for their ubiquity in the environment and potential health impacts. For example, Fanrong Zhao et al. (2019) investigated urinary biomarkers for assessing human exposure to monomeric aryl organophosphate flame retardants (m-aryl-OPFRs), highlighting the development of specific, reliable biomarkers for epidemiological research on health effects related to exposure to such chemicals (Zhao et al., 2019). Similar methodologies could be applied to study the metabolic and exposure biomarkers related to N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea, contributing to the fields of toxicology and environmental health.

Applications in Environmental Health and Safety

The impact of polybrominated diphenyl ethers (PBDEs) and related compounds on human health has been a subject of significant research interest. Studies like that by A. Sjödin et al. (1999) on PBDE exposure among workers emphasize the need for understanding occupational and environmental exposure to synthetic compounds (Sjödin et al., 1999). Research on N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea could similarly contribute to assessing risks and developing safety guidelines for handling and exposure to this compound in industrial and environmental contexts.

Insight into Human and Ecological Toxicology

Research on the metabolic pathways and toxicological profiles of various chemical compounds, including organophosphate flame retardants, provides essential data for understanding their biological effects. For instance, the study by Kusano et al. (2018) on the fatal intoxication by synthetic substances underscores the importance of investigating the toxicological mechanisms and human metabolism of novel compounds (Kusano et al., 2018). Similar research on N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea could elucidate its toxicological effects and metabolic pathways, contributing valuable information to the field of human and ecological toxicology.

properties

IUPAC Name |

1,3-diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c22-17(20-15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)18-19-13-7-8-14-23-18/h1-6,9-12H,7-8,13-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFHIKDWYBDGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184495 | |

| Record name | N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |

CAS RN |

200863-34-9 | |

| Record name | N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200863-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)